molecular formula C8H13NO5S B12338057 Cyanomethyl-1-thio-B-D-galactopyranoside CAS No. 61145-34-4

Cyanomethyl-1-thio-B-D-galactopyranoside

Cat. No.: B12338057
CAS No.: 61145-34-4
M. Wt: 235.26 g/mol
InChI Key: SUMVMYXGZNTTJM-HNEXDWKRSA-N
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Description

Cyanomethyl-1-thio-B-D-galactopyranoside is a synthetic glycosylating agent used to modify sugars in various ways. It is known for its ability to introduce glycosyl groups into molecules, making it a valuable tool in carbohydrate chemistry and related fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyanomethyl-1-thio-B-D-galactopyranoside can be synthesized through several methods. One common approach involves the reaction of galactose derivatives with cyanomethyl thiol under specific conditions. The reaction typically requires a catalyst and is carried out at controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes purification steps to remove impurities and ensure the compound meets the required standards for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Cyanomethyl-1-thio-B-D-galactopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium methoxide, hydrochloric acid, and various oxidizing and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Cyanomethyl-1-thio-B-D-galactopyranoside has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cyanomethyl-1-thio-B-D-galactopyranoside involves its ability to act as a glycosyl donor. It interacts with acceptor molecules, transferring the glycosyl group to form glycosidic bonds. This process is facilitated by specific enzymes and catalysts that enhance the reaction efficiency .

Comparison with Similar Compounds

Similar Compounds

    Methyl-1-thio-B-D-galactopyranoside: Another glycosylating agent with similar properties but different reactivity.

    Phenyl-1-thio-B-D-galactopyranoside: Used in similar applications but has distinct chemical properties.

Uniqueness

Cyanomethyl-1-thio-B-D-galactopyranoside is unique due to its specific structure, which allows for efficient glycosylation reactions. Its cyanomethyl group provides distinct reactivity compared to other glycosylating agents, making it valuable for specific applications in research and industry .

Properties

CAS No.

61145-34-4

Molecular Formula

C8H13NO5S

Molecular Weight

235.26 g/mol

IUPAC Name

2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylacetonitrile

InChI

InChI=1S/C8H13NO5S/c9-1-2-15-8-7(13)6(12)5(11)4(3-10)14-8/h4-8,10-13H,2-3H2/t4-,5+,6+,7-,8+/m1/s1

InChI Key

SUMVMYXGZNTTJM-HNEXDWKRSA-N

Isomeric SMILES

C(C#N)S[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O

Canonical SMILES

C(C#N)SC1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

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